1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride
Description
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride (CAS 218631-44-8) is a pyrazole-based derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The compound features a 4-methoxyphenyl group at position 1, a methyl group at position 3, and a reactive carbonyl chloride (-COCl) at position 5 (Figure 1). This functional group renders the compound highly reactive, making it a critical intermediate in synthesizing amides, esters, and other derivatives for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-7-11(12(13)16)15(14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJARMLGELGGTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)Cl)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Reaction with Amines
Reaction with 2,3-diaminopyridine yields two distinct products depending on conditions:
| Product | Conditions | Yield | Reference |
|---|---|---|---|
| 1H-Pyrazole-3-carboxamide (5 ) | Reflux in benzene, no base | 69% | |
| 3H-Imidazo[4,5-b]pyridine (6 ) | Base (e.g., triethylamine), benzene | 58% |
Mechanistic studies (AM1 method) reveal that 6 forms via intramolecular cyclization after initial amide bond formation .
Reaction with Alcohols
The carbonyl chloride reacts with ethanol to form ethyl esters, a common intermediate in agrochemical synthesis:
This reaction is typically conducted under anhydrous conditions with a base to neutralize HCl.
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Hydrolysis and Stability
The compound hydrolyzes in aqueous environments, reverting to the carboxylic acid:
Hydrolysis rates increase in basic conditions due to enhanced nucleophilicity of water. Stability studies recommend storage under anhydrous conditions at −20°C .
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Applications in Heterocycle Synthesis
The carbonyl chloride serves as a precursor for fused heterocycles:
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Imidazopyridines : Formed via cyclization with diamines under basic conditions .
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Pyrazole-Polymer Hybrids : Utilized in material science for UV-resistant coatings .
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Safety and Handling
Scientific Research Applications
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole Core : Provides a planar, aromatic scaffold for substituent interactions.
- 4-Methoxyphenyl Group : Electron-donating methoxy (-OCH₃) enhances stability and influences electronic properties.
- Carbonyl Chloride : A reactive electrophilic site for nucleophilic substitution or acylation reactions.
Comparison with Structurally Related Pyrazole Derivatives
Ethyl 1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate
Structure : Features a 4-methoxybenzyl group (instead of 4-methoxyphenyl) and an ethyl ester (-COOEt) at position 5 .
Key Differences :
- Substituent at Position 1 : The benzyl group introduces steric bulk compared to the phenyl group in the target compound.
- Functional Group : The ester moiety is less reactive than carbonyl chloride, making it more stable but less versatile in synthesis.
Applications : Used in pharmaceutical research due to its balanced reactivity and bioavailability .
5-Amino-1-{2-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
Structure: Contains a tetrazole-thioether side chain and a cyano (-CN) group at position 4 . Key Differences:
- Substituent Diversity: The tetrazole-thioether and cyano groups enhance hydrogen-bonding and dipole interactions.
- Reactivity: The amino (-NH₂) and cyano groups facilitate interactions in biological systems, contrasting with the acylating capability of carbonyl chloride.
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-Nitrobenzenesulfonate
Structure: Substituted with 4-methylphenyl and phenyl groups, along with a sulfonate ester (-SO₃C₆H₄NO₂) . Key Differences:
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Structure : Includes a trifluoromethyl (-CF₃) group and a chlorophenylsulfanyl (-S-C₆H₄Cl) substituent .
Key Differences :
- Electron-Withdrawing Effects : The -CF₃ group significantly lowers electron density, altering reactivity compared to methoxy.
- Applications: Potential use in materials science due to its strong electronic effects .
Structural and Functional Analysis Table
Research Findings and Implications
- Reactivity : The carbonyl chloride group in the target compound enables rapid acylation, outperforming esters and sulfonates in synthesis speed but requiring careful handling due to moisture sensitivity .
- Biological Activity : Methoxyphenyl-substituted pyrazoles (e.g., ) show enhanced bioavailability compared to nitro- or trifluoromethyl-substituted analogs, aligning with structure-activity relationship (SAR) principles observed in chalcone derivatives .
- Synthetic Utility : The target compound’s synthesis likely involves converting 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 218631-44-8) via thionyl chloride (SOCl₂), a common method for acyl chloride preparation .
Biological Activity
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agricultural chemistry. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to significant therapeutic implications.
- Molecular Formula : C12H12ClN2O3
- Molecular Weight : 232.24 g/mol
- CAS Number : 218631-44-8
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. In vitro evaluations have shown varying degrees of activity against pathogenic bacteria and fungi. For instance, certain derivatives have reported Minimum Inhibitory Concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, revealing their ability to inhibit the proliferation of various cancer cell lines. Notably, compounds based on the pyrazole scaffold have shown effectiveness against lung, colorectal, and breast cancers. For example, studies indicated that certain derivatives had IC50 values in the range of 0.01 to 49.85 μM across different cancer cell lines .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF7 (Breast Cancer) | Compound A | 0.01 |
| NCI-H460 (Lung Cancer) | Compound B | 0.03 |
| A549 (Lung Cancer) | Compound C | 26 |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research suggests that it may inhibit specific inflammatory pathways, thereby providing a basis for its use in developing new anti-inflammatory drugs .
The biological activity of this compound can be attributed to its ability to modulate enzyme activity and interfere with critical signaling pathways in cells. This includes inhibiting enzymes involved in inflammatory responses and cancer cell proliferation.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including the target compound, against a range of bacterial strains. The results highlighted significant inhibition zones, indicating potent antimicrobial activity.
- Anticancer Evaluation : In another study focusing on anticancer properties, researchers synthesized several pyrazole derivatives and tested them against multiple cancer cell lines. The findings revealed that compounds similar to this compound exhibited promising cytotoxic effects.
Q & A
Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride, and what methodological considerations are critical?
The synthesis typically involves multistep pathways:
- Vilsmeier-Haack Reaction : Acyl chloride derivatives can be synthesized via the Vilsmeier-Haack formylation of pyrazolone precursors. For example, 3-methyl-1-phenyl-2-pyrazolin-5-one reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C, followed by reflux and neutralization to yield carboxaldehyde intermediates .
- Nucleophilic Substitution : Chlorinated pyrazole intermediates (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) can undergo nucleophilic substitution with phenols in the presence of K₂CO₃ as a base, enabling aryloxy group introduction .
- Carboxylation to Acyl Chloride : Conversion of carboxylic acid derivatives to acyl chlorides is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride .
Q. What characterization techniques are essential for verifying the structure and purity of this compound?
- X-ray Crystallography : Resolves molecular conformation, bond angles, and substituent effects (e.g., methoxy group orientation on the phenyl ring) .
- Spectroscopy :
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁺ fragments) .
Advanced Research Questions
Q. How do substituents (e.g., methoxy, methyl groups) influence the compound’s molecular conformation and reactivity?
- Crystal Packing Effects : The methoxy group’s electron-donating nature alters π-π stacking interactions in the solid state, as observed in X-ray structures where the phenyl ring adopts a planar configuration .
- Steric Hindrance : The 3-methyl group restricts rotation around the pyrazole ring, stabilizing specific tautomeric forms and affecting nucleophilic attack sites .
- Electronic Effects : Methoxy groups enhance electrophilic substitution reactivity at the para position, enabling further functionalization .
Q. What strategies are employed to functionalize this compound for targeted applications (e.g., bioactive derivatives)?
- Knoevenagel Condensation : The aldehyde/carboxylate group reacts with active methylene compounds (e.g., ethyl cyanoacetate) to form α,β-unsaturated derivatives, useful in heterocyclic chemistry .
- Oxime Formation : Reaction with hydroxylamine derivatives yields oximes, which can be further esterified or used as ligands in coordination chemistry .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the 5-position, leveraging the chloride leaving group .
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?
- Catalyst Optimization : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions in nucleophilic substitutions .
- Reaction Monitoring : Use in-situ techniques like HPLC or TLC to identify intermediates (e.g., over-oxidation products during formylation) .
- Temperature Control : Lower reaction temperatures (<50°C) during acyl chloride formation minimize decomposition, as higher temperatures promote hydrolysis or dimerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
